molecular formula C7H10Cl2N2 B11768295 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B11768295
M. Wt: 193.07 g/mol
InChI Key: FFDARTLRQCBNRB-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced chemical engineering techniques and equipment .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride, also known as (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 145.60 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Notably, it has shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a vital role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes. The inhibition of CYP1A2 can lead to altered drug metabolism profiles when used in combination with other pharmaceuticals, making it essential for polypharmacy scenarios.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular, studies have highlighted its potential against various pathogens:

PathogenActivity (EC50)Reference
N. meningitidis64 μg/mL
H. influenzae32 μg/mL
P. falciparum (malaria)14.8 nM (in vitro)

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Malaria Treatment

A notable study investigated the efficacy of the compound in inhibiting the lactate transporter PfFNT in malaria parasites. The compound demonstrated submicromolar activity in vitro and showed significant efficacy in mouse models, achieving over 99% parasite clearance at specific dosages . This highlights its potential as a novel treatment modality against malaria.

Cytotoxicity Assessment

In vitro cytotoxicity studies have shown that while the compound exhibits potent biological activity, it maintains a large safety margin. For instance, cell viability assays on HEK293 and HepG2 cells indicated no significant toxicity at concentrations up to 100 μM . This suggests that the compound could be safe for therapeutic use at effective dosages.

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its role as a reagent in organic synthesis allows for further exploration into its derivatives and analogs that may enhance its biological activity or selectivity .

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H

InChI Key

FFDARTLRQCBNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl

Origin of Product

United States

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